molecular formula C10H12FN B15254830 3-Fluoro-1-phenylcyclobutanamine

3-Fluoro-1-phenylcyclobutanamine

Cat. No.: B15254830
M. Wt: 165.21 g/mol
InChI Key: GDVVECWJYPMFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1-phenylcyclobutanamine is an organic compound with the molecular formula C10H12FN It is a cyclobutanamine derivative where a phenyl group is attached to the cyclobutane ring, and a fluorine atom is substituted at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-phenylcyclobutanamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a Friedel-Crafts acylation followed by reduction and fluorination steps can be employed to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1-phenylcyclobutanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Fluoro-1-phenylcyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-phenylcyclobutanamine involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various receptors or enzymes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Fluoro-1-phenylcyclobutane
  • 3-Fluoro-1-phenylcyclobutanol
  • 3-Fluoro-1-phenylcyclobutanone

Comparison: Compared to its analogs, 3-Fluoro-1-phenylcyclobutanamine exhibits unique properties due to the presence of the amine group. This functional group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the fluorine atom enhances the compound’s stability and reactivity .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

3-fluoro-1-phenylcyclobutan-1-amine

InChI

InChI=1S/C10H12FN/c11-9-6-10(12,7-9)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2

InChI Key

GDVVECWJYPMFLB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.